2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile
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Overview
Description
2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile is a complex organic compound that features a benzothiazole moiety and a malononitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole moiety: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde.
Cyclohexylidene formation: The cyclohexylidene group can be introduced via a cyclization reaction.
Malononitrile addition: The final step involves the addition of malononitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the nitrile groups, converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as fluorescent probes or bioactive agents.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In industry, the compound might find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a fluorescent probe, the mechanism would involve the absorption and emission of light at specific wavelengths. If investigated for therapeutic use, the mechanism might involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Bis((E)-2-[3-methyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile
- 2-(2,6-Bis((E)-2-[3-phenyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile
Uniqueness
The uniqueness of 2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile lies in its specific substituents, which can influence its electronic properties and reactivity. For example, the ethyl group on the benzothiazole ring may affect the compound’s solubility and interaction with other molecules compared to similar compounds with different substituents.
Properties
Molecular Formula |
C31H28N4S2 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-[(2E,6E)-2,6-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C31H28N4S2/c1-3-34-25-12-5-7-14-27(25)36-29(34)18-16-22-10-9-11-23(31(22)24(20-32)21-33)17-19-30-35(4-2)26-13-6-8-15-28(26)37-30/h5-8,12-19H,3-4,9-11H2,1-2H3/b22-16+,23-17+,29-18-,30-19- |
InChI Key |
AUNNOOXNARRSIW-INDCHUMNSA-N |
Isomeric SMILES |
CCN1/C(=C/C=C\2/C(=C(C#N)C#N)/C(=C/C=C/3\SC4=CC=CC=C4N3CC)/CCC2)/SC5=CC=CC=C15 |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=C(C#N)C#N |
Origin of Product |
United States |
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